Cas no 89938-16-9 (2-iodo-3-methylaniline)

2-Iodo-3-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₈IN. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both iodine and an amino group on the methyl-substituted benzene ring allows for selective functionalization, enabling cross-coupling reactions such as Suzuki or Ullmann-type couplings. Its stable yet reactive structure makes it valuable for constructing complex molecular frameworks. The compound is typically handled under inert conditions due to the sensitivity of the amino group. Proper storage in a cool, dry environment is recommended to maintain its integrity for synthetic applications.
2-iodo-3-methylaniline structure
2-iodo-3-methylaniline structure
Product Name:2-iodo-3-methylaniline
CAS No:89938-16-9
MF:C7H8IN
MW:233.049593925476
MDL:MFCD11505640
CID:706884
PubChem ID:20077496
Update Time:2025-06-07

2-iodo-3-methylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-iodo-3-methyl-
    • 2-IODO-3-METHYLANILINE
    • 2-Iodo-3-methylbenzenamine (ACI)
    • m-Toluidine, 2-iodo- (7CI)
    • AS-46345
    • SCHEMBL8773077
    • CL9431
    • 89938-16-9
    • DTXSID40602188
    • CS-0094462
    • AKOS025403194
    • MFCD11505640
    • EN300-88612
    • m-Toluidine, 2-iodo-
    • 2-iodo-3-methyl-aniline
    • SY034644
    • 2-iodo-3-methylaniline
    • MDL: MFCD11505640
    • Inchi: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
    • InChI Key: GVVUQVPDBMPZKL-UHFFFAOYSA-N
    • SMILES: IC1C(C)=CC=CC=1N

Computed Properties

  • Exact Mass: 232.97
  • Monoisotopic Mass: 232.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.8±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 268.6±28.0 °C at 760 mmHg
  • Flash Point: 116.2±24.0 °C
  • Vapor Pressure: No data available

2-iodo-3-methylaniline Security Information

2-iodo-3-methylaniline Pricemore >>

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2-iodo-3-methylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  3 h, rt → reflux
Reference
Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis
Bell, George E.; Fyfe, James W. B.; Israel, Eva M.; Slawin, Alexandra M. Z. ; Campbell, Matthew; et al, Organic Letters, 2022, 24(16), 3024-3027

Production Method 2

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  78 °C
Reference
Indole synthesis based on a modified Koser reagent
Fra, Laura; Millan, Alba; Souto, Jose A.; Muniz, Kilian, Angewandte Chemie, 2014, 53(28), 7349-7353

Production Method 3

Reaction Conditions
1.1 Reagents: Iodine ,  Potassium iodide ,  Oxygen Solvents: Acetonitrile ;  2 h, 160 °C
Reference
A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen
Rong, Nianxin; Yuan, Yongsheng; Chen, Huijie; Yao, Changguang; Li, Teng; et al, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  rt
Reference
Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional Quinolines
Praveen, Chandrasekar; Perumal, P. T., Synthesis, 2016, 48(6), 855-864

Production Method 5

Reaction Conditions
Reference
Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds
Chikkade, Prasanna Kumara; Shimizu, Yohei; Kanai, Motomu, Chemical Science, 2014, 5(4), 1585-1590

Production Method 6

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative Transformations
Boelke, Andreas; Nachtsheim, Boris J., Advanced Synthesis & Catalysis, 2020, 362(1), 184-191

Production Method 7

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformations
Boelke, Andreas; Nachtsheim, Boris J., ChemRxiv, 2019, 1, 1-16

Production Method 8

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1)
Reference
Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors
Ito, Motoki; Yamabayashi, Yuka; Oikawa, Mio; Kano, Emi; Higuchi, Kazuhiro; et al, Organic Chemistry Frontiers, 2021, 8(12), 2963-2969

Production Method 9

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  65 °C; 2 h, 65 °C
Reference
Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide Derivatives
Gronnier, Colombe; Boissonnat, Guillaume; Gagosz, Fabien, Organic Letters, 2013, 15(16), 4234-4237

Production Method 10

Reaction Conditions
1.1 Reagents: Iodine Solvents: Acetic acid ;  30 min, rt; 12 h, 120 °C
Reference
Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilines
Hoque, Mohammad Mazharol; Halim, Mohammad A.; Rahman, Mohammad Mizanur; Hossain, Mohammad Ismail; Khan, Wahab Md., Journal of Molecular Structure, 2013, 1054, 1054-1055

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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):152.0
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Additional information on 2-iodo-3-methylaniline

Comprehensive Overview of 2-Iodo-3-methylaniline (CAS No. 89938-16-9): Properties, Applications, and Industry Insights

2-Iodo-3-methylaniline (CAS No. 89938-16-9) is a halogenated aromatic amine with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its iodo and methyl functional groups, serves as a versatile intermediate in the production of dyes, agrochemicals, and specialized polymers. Its molecular structure, C7H8IN, combines the reactivity of an aniline derivative with the unique properties of iodine, making it valuable for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations.

Recent trends in green chemistry have spurred interest in optimizing the synthesis of 2-Iodo-3-methylaniline to reduce environmental impact. Researchers are exploring catalytic methods to minimize waste, aligning with the growing demand for sustainable chemical processes. The compound’s role in pharmaceutical intermediates is particularly noteworthy, as it contributes to the development of APIs (Active Pharmaceutical Ingredients) for anti-inflammatory and antimicrobial agents.

From an analytical perspective, 2-Iodo-3-methylaniline is typically characterized using techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure purity and consistency, critical for industrial applications. Users frequently search for "2-Iodo-3-methylaniline synthesis" or "CAS 89938-16-9 safety data," reflecting concerns about both practical preparation and handling protocols. While the compound is not classified as hazardous under standard conditions, proper storage in amber glass containers under inert atmospheres is recommended to prevent degradation.

The agrochemical industry leverages 2-Iodo-3-methylaniline as a precursor for herbicides and fungicides, addressing global challenges in crop protection. Its incorporation into novel formulations highlights the intersection of precision agriculture and chemical innovation. Additionally, material scientists utilize this compound to develop conductive polymers and OLED materials, responding to the surge in demand for flexible electronics.

In the context of supply chain resilience, manufacturers of 2-Iodo-3-methylaniline are adopting blockchain technology to enhance traceability—a response to increasing regulatory scrutiny and consumer demand for transparency. This aligns with broader industry movements toward Responsible Care initiatives. Furthermore, computational chemistry studies involving this compound explore its potential in drug discovery, leveraging AI-driven molecular modeling to predict reactivity and optimize synthetic pathways.

For researchers seeking alternatives, comparisons between 2-Iodo-3-methylaniline and analogous compounds like 2-bromo-3-methylaniline often arise. The iodine moiety’s superior leaving-group ability in nucleophilic substitutions makes it preferable for certain applications. Recent patents also highlight its utility in photoactive materials, particularly in solar cell technologies, underscoring its multidisciplinary importance.

As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains a priority for stakeholders handling CAS 89938-16-9. Proactive engagement with these standards ensures market access and fosters innovation. The compound’s niche applications—from liquid crystal displays to bioconjugation techniques—demonstrate its adaptability across high-growth sectors, making it a focal point for R&D investment.

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Amadis Chemical Company Limited
(CAS:89938-16-9)2-iodo-3-methylaniline
A843378
Purity:99%
Quantity:5g
Price ($):152.0
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